2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-(3-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-20(18,19)11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCTYFOBLDXQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691630 | |
| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-06-7 | |
| Record name | 3-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
- Dissolve benzoic acid in an organic solvent like dichloromethane.
- Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature below 10°C.
- Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with an organic solvent and purify it by recrystallization[1][1].
Industrial Production Methods
Chemical Reactions Analysis
Reaction Mechanisms
The reaction mechanisms involved in the synthesis of this compound typically include:
- Sulfonation : The methylsulfonyl group is introduced through sulfonation, which involves the electrophilic attack of sulfur trioxide on the aromatic ring.
- Nitration and Reduction : The nitration of the aromatic compound followed by reduction can yield intermediates that are further transformed into the target compound.
- Acid-Base Reactions : Post-synthesis purification often involves acid-base reactions to isolate the product from unreacted starting materials and by-products.
Key Chemical Reactions
The following table summarizes key reactions associated with 2-chloro-4-(3-methylsulfonylphenyl)benzoic acid:
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Electrophilic Substitution | 2-Chloro-4-methylsulfonyltoluene + SO₃ | Reflux with sulfur trioxide | This compound |
| Oxidation | 2-Chloro-4-methylsulfonyltoluene + HNO₃ | Autoclave, 140-200 °C | Nitrated intermediates |
| Acid-Base Neutralization | Nitrated intermediates + NaOH | Stirring until solid precipitates | Crude product |
| Recrystallization | Crude product + Methanol | Hot-cold method | Pure this compound |
Spectroscopic Techniques
The characterization of this compound is typically performed using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure, including the environment of hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy : Used to identify functional groups present in the compound, such as carboxylic acids and sulfonyl groups.
- Mass Spectrometry (MS) : Helps confirm molecular weight and structure by analyzing fragmentation patterns.
Yield and Purity Assessment
The purity and yield of synthesized compounds are critical for their application in further research or industrial use. Commonly, yields above 90% are considered excellent for synthetic processes involving this compound, with recrystallization often improving purity levels significantly .
Scientific Research Applications
2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural relatives include derivatives with variations in substituent groups (e.g., nitro, sulfamoyl, trifluoromethyl) and their positions. Key examples:
Key Observations :
- Substituent Position : The 3-methylsulfonylphenyl group in the target compound introduces steric bulk and electronic effects distinct from derivatives with direct sulfonyl or nitro substituents. This may enhance lipid solubility or alter binding affinity in biological systems .
- Functional Groups : Sulfonyl groups (methylsulfonyl, sulfamoyl) enhance acidity (lower pKa) compared to nitro or trifluoromethyl derivatives, influencing solubility and reactivity .
Physicochemical and Crystallographic Data
- Solubility : Methylsulfonyl groups generally increase water solubility compared to hydrophobic trifluoromethyl or phenyl groups .
Biological Activity
2-Chloro-4-(3-methylsulfonylphenyl)benzoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The chemical structure of this compound is represented by the molecular formula . It contains a chloro group and a methylsulfonyl group, which are significant for its biological interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, some derivatives have shown inhibition of COX-2, an enzyme associated with inflammation and pain .
Anticancer Activity
Several studies have explored the anticancer potential of related benzoic acid derivatives. In particular, compounds that share structural similarities with this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values in the nanomolar range against human colon cancer cells (HT-29) and breast cancer cells (MCF-7) .
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. The presence of the methylsulfonyl group is thought to enhance its interaction with biological targets, potentially leading to increased efficacy in inhibiting tumor growth and reducing inflammation .
Occupational Exposure Studies
A notable case study involved the investigation of respiratory sensitization linked to exposure to similar chemical compounds in industrial settings. Workers exposed to benzoic acid derivatives experienced symptoms such as asthma and contact urticaria, highlighting the importance of understanding the safety profile of these compounds .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for 2-chloro-4-(3-methylsulfonylphenyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common route involves the chlorination of 4-(methylsulfonyl)benzoic acid derivatives. For example, sulfonyl chloride intermediates can be reduced to sulfinates and hydrolyzed to the target compound using controlled pH (7–9) and sodium bicarbonate as a base . Alternatively, chlorination with FeCl₃ as a catalyst under mild temperatures (40–60°C) achieves selective substitution on the aromatic ring . Optimizing stoichiometry (e.g., 4–4.5 moles of base) and solvent systems (water with organic co-solvents) minimizes side reactions like over-chlorination .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, achieving recovery rates of 98–103% and RSD <1.2% for structurally similar compounds . Nuclear magnetic resonance (NMR) confirms regiochemistry, particularly for distinguishing chloro and methylsulfonyl substituents. Infrared spectroscopy (IR) verifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in a cool, dry place (WGK 3 classification indicates moderate water hazard) . For spills, neutralize with sodium bicarbonate and dispose of waste via approved chemical disposal programs. Avoid inhalation by working in a fume hood .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?
- Methodological Answer : Competing sulfonation or over-chlorination can be minimized by:
- Using dimethylformamide (DMF) as a catalyst in thionyl chloride-mediated reactions to accelerate intermediate formation .
- Controlling temperature (e.g., 50–75°C) and reaction time (2–3 hours) to favor mono-chlorination .
- Employing microreactors for precise mixing and heat transfer, as demonstrated in continuous-flow nitration of analogous compounds .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in X-ray diffraction data. For twinned crystals, high-resolution data (≤1.0 Å) combined with the TWIN/BASF commands in SHELXL improve structure determination . Validate against computational models (DFT-optimized geometries) to confirm bond lengths and angles .
Q. How does the methylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing methylsulfonyl group activates the aromatic ring for electrophilic substitution at the para position relative to the sulfonyl group. In nucleophilic reactions (e.g., SNAr), the chloro substituent at position 2 is more reactive due to ortho/para-directing effects. Kinetic studies using LC-MS can track intermediates, such as sulfinate salts, to map reaction pathways .
Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?
- Methodological Answer : The compound’s sulfonyl and carboxylic acid groups make it a candidate for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding. In vitro assays include:
- Fluorescence polarization to measure binding affinity.
- Enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion).
- Cytotoxicity screening in cell lines (IC₅₀ determination) .
Q. How can structural analogs be designed to enhance solubility without compromising activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the benzoic acid’s meta position or replace the methylsulfonyl group with a sulfonamide. Computational tools like COSMO-RS predict solubility changes, while QSAR models link structural modifications to bioactivity .
Methodological Challenges
Q. What are the limitations of HPLC in quantifying trace impurities, and how can they be addressed?
Q. How do conflicting spectroscopic data (e.g., overlapping NMR signals) impact structural assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
